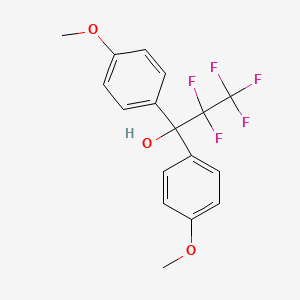

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol

Description

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol is a fluorinated alcohol featuring a propan-1-ol backbone substituted with five fluorine atoms (at C2 and C3) and two 4-methoxyphenyl groups at C1. The compound is noted as discontinued in commercial catalogs, possibly due to synthetic challenges or stability concerns.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F5O3/c1-24-13-7-3-11(4-8-13)15(23,16(18,19)17(20,21)22)12-5-9-14(25-2)10-6-12/h3-10,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJMFAMCXUVOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of pentafluoropropanol as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Industrially, the compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its fluorinated nature imparts unique properties such as chemical resistance and thermal stability, making it valuable in various applications.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The methoxyphenyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Modifications and Molecular Formulas

Key analogs differ in fluorine substitution, aryl substituents, and functional groups. A comparative overview is provided below:

Key Observations :

Aryl Substituents : Replacing 4-methoxyphenyl with p-tolyl (C10H9F5O) reduces oxygen content but introduces a methyl group, altering lipophilicity.

Functional Groups : The ketone analog (C10H7F5O2) lacks the hydroxyl group, rendering it less polar and reactive toward nucleophiles.

Toxicity and Physicochemical Properties

Toxicity data for select analogs ():

| Compound Name | pLD50 (Mouse Oral) | Notes |

|---|---|---|

| 2,2,3,3,3-Pentafluoro-1-propanol | 2.18 | Higher volatility due to simplicity |

| 2,2,3,3,3-Pentafluoro-1,1-propanediol | 2.44 | Increased toxicity with diol group |

While toxicity data for the target compound is unavailable, fluorinated alcohols generally exhibit moderate toxicity, influenced by fluorine’s electronegativity and aryl substituents’ steric effects.

Notes and Discrepancies

Molecular Formula Ambiguity: lists the target compound’s formula as C15H9F5O, but structural analysis suggests C17H15F5O3 (two 4-methoxyphenyl groups + propanol backbone). This discrepancy requires further verification.

Fluorine Position Typos: references "2,2,2-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol" (ID 362,2993), which conflicts with IUPAC naming rules. This likely denotes a typo, with the intended structure being 2,2,3,3,3-pentafluoro.

Biological Activity

2,2,3,3,3-Pentafluoro-1,1-bis(4-methoxyphenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C17H15F5O3. Its unique structure, characterized by five fluorine atoms and two methoxyphenyl groups attached to a propanol backbone, makes it a subject of interest in various fields including medicinal chemistry and materials science. This article reviews the biological activity of this compound based on recent research findings.

The compound is notable for its high lipophilicity due to the methoxyphenyl groups, which enhances its ability to permeate biological membranes. The presence of fluorine atoms contributes to its chemical stability and resistance to metabolic degradation.

| Property | Value |

|---|---|

| Molecular Weight | 362.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 722491-64-7 |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and specificity while the methoxy groups increase lipophilicity. This combination allows the compound to effectively modulate biological pathways.

Biological Applications

Research indicates that this compound has potential applications in drug development and biological research:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can act as enzyme inhibitors. The fluorinated nature may enhance their efficacy by improving binding interactions.

- Receptor Modulation : The compound is being investigated for its ability to modulate receptor activity which could be beneficial in treating various diseases.

Case Studies

Several studies have explored the biological effects of fluorinated compounds similar to this compound:

- Fluorinated Drug Development : Research published in Molecules highlights the role of fluorinated compounds in enhancing pharmacological profiles due to their increased metabolic stability and bioavailability .

- Antioxidant Activity : A study focused on the antioxidant properties of related compounds demonstrated significant protective effects against oxidative stress in cellular models .

- Cancer Research : Investigations into dual-targeting strategies using fluorinated compounds have shown promise in anticancer therapies by inhibiting glycolysis and mitochondrial function .

Toxicity and Safety

While fluorinated compounds are often associated with enhanced biological activity, their safety profiles must be carefully evaluated. Toxicological studies are essential to determine potential reproductive toxicity and environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.